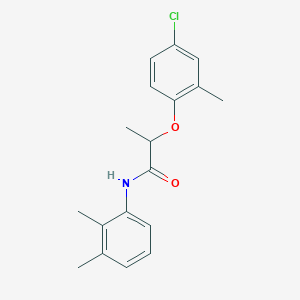![molecular formula C18H17Cl2NO4 B291827 Ethyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B291827.png)
Ethyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate, also known as Dichlorvos, is an organophosphate insecticide that is widely used in agriculture and pest control. It is a colorless liquid with a pungent odor and is highly toxic to humans and animals.
Mechanism of Action
Ethyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of the neurotransmitter acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which overstimulates the nervous system and causes paralysis and death in insects.
Biochemical and Physiological Effects:
Ethyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate has been shown to have toxic effects on the nervous system, liver, kidneys, and reproductive system in animals. It can also cause respiratory distress, convulsions, and coma in humans.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate in lab experiments is its high potency as an insecticide. It can be used in small quantities to achieve effective pest control. However, its toxicity to humans and animals limits its use in lab experiments.
Future Directions
Future research on Ethyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate could focus on developing safer alternatives to this insecticide. Researchers could also investigate its potential use in the treatment of head lice and other parasitic infections in humans. Additionally, studies could be conducted to evaluate the long-term effects of exposure to this insecticide on human health and the environment.
Conclusion:
Ethyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate is a potent insecticide that has been widely used in agriculture and pest control. Its mechanism of action involves the inhibition of acetylcholinesterase, which leads to the accumulation of acetylcholine and paralysis in insects. However, its toxicity to humans and animals limits its use in lab experiments. Future research could focus on developing safer alternatives to this insecticide and investigating its potential use in the treatment of parasitic infections in humans.
Synthesis Methods
The synthesis of Ethyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate involves the reaction of 2,4-dichlorophenol with propionyl chloride to form 2-(2,4-dichlorophenoxy)propanoic acid. This acid is then reacted with ethyl benzoate and ammonium hydroxide to form Ethyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate.
Scientific Research Applications
Ethyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate has been extensively studied for its insecticidal properties. It is used to control a wide range of pests, including flies, mosquitoes, cockroaches, and termites. It is also used in the treatment of head lice in humans.
properties
Molecular Formula |
C18H17Cl2NO4 |
|---|---|
Molecular Weight |
382.2 g/mol |
IUPAC Name |
ethyl 3-[2-(2,4-dichlorophenoxy)propanoylamino]benzoate |
InChI |
InChI=1S/C18H17Cl2NO4/c1-3-24-18(23)12-5-4-6-14(9-12)21-17(22)11(2)25-16-8-7-13(19)10-15(16)20/h4-11H,3H2,1-2H3,(H,21,22) |
InChI Key |
MATPIZLQVBYFSL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dimethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]terephthalate](/img/structure/B291748.png)

![Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate](/img/structure/B291753.png)



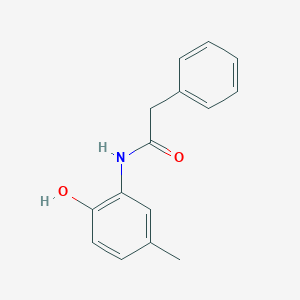
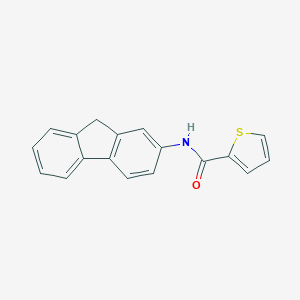
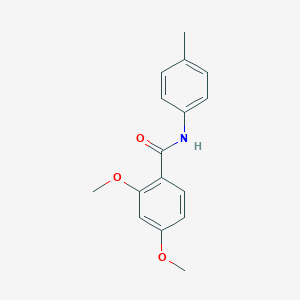
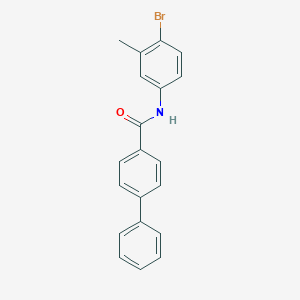
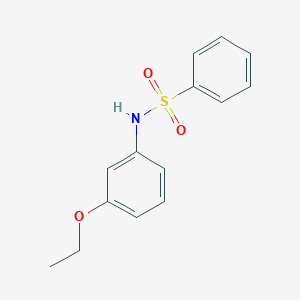
![Dimethyl 5-[(biphenyl-4-carbonyl)amino]isophthalate](/img/structure/B291766.png)
